molecular formula C20H22F4N4O3 B4541041 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B4541041
M. Wt: 442.4 g/mol
InChI Key: YJRVJCNVCJLEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLPHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE is a complex organic molecule featuring multiple functional groups, including difluoromethyl, hydroxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLPHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole core. Common methods include the cyclization of appropriate hydrazines with diketones or β-keto esters under acidic or basic conditions. The difluoromethyl groups are introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under conditions that promote nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLPHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Substitution Reagents: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the difluoromethyl groups have been replaced by other functional groups.

Scientific Research Applications

3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLPHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLPHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YLPHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE: is unique due to its combination of difluoromethyl and hydroxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(4-tert-butylphenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F4N4O3/c1-19(2,3)12-4-6-13(7-5-12)31-11-27-9-8-14(25-27)17(29)28-20(30,18(23)24)10-15(26-28)16(21)22/h4-9,16,18,30H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRVJCNVCJLEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE
Reactant of Route 2
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE
Reactant of Route 4
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE
Reactant of Route 5
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOL-3-YL)METHANONE

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